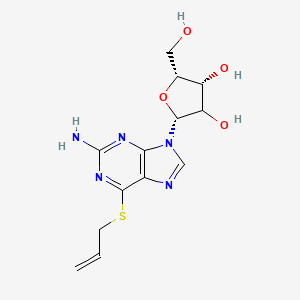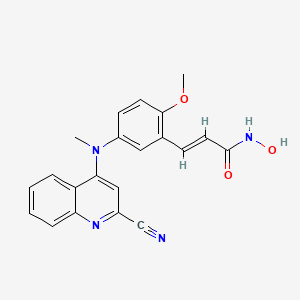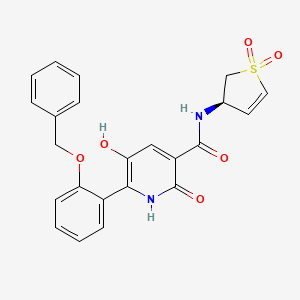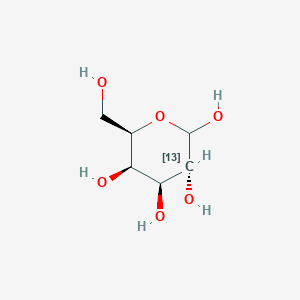
Lana-DNA-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lana-DNA-IN-2 is a compound known as a latency-associated nuclear antigen-DNA interaction inhibitor. It is primarily used in research related to Kaposi’s sarcoma-associated herpesvirus (KSHV) infection. The compound has a molecular weight of 420.85 and a molecular formula of C22H17ClN4O3 .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Lana-DNA-IN-2 involve several steps. The compound is synthesized through a series of chemical reactions that include the use of various reagents and solvents. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is stored at -20°C for long-term stability and can be dissolved in solvents for experimental use .
Wissenschaftliche Forschungsanwendungen
Lana-DNA-IN-2 has a wide range of scientific research applications. It is used extensively in the study of Kaposi’s sarcoma-associated herpesvirus (KSHV) infection. The compound inhibits the interaction between the latency-associated nuclear antigen and DNA, which is crucial for the replication and maintenance of the viral genome during latent infection. This makes it a valuable tool in virology and cancer research. Additionally, this compound is used in studies related to viral latency, DNA-protein interactions, and the development of antiviral therapies .
Wirkmechanismus
The mechanism of action of Lana-DNA-IN-2 involves the inhibition of the interaction between the latency-associated nuclear antigen and DNA. This interaction is essential for the replication and maintenance of the Kaposi’s sarcoma-associated herpesvirus genome during latent infection. By disrupting this interaction, this compound prevents the virus from maintaining its genome in infected cells, thereby inhibiting viral replication and persistence .
Vergleich Mit ähnlichen Verbindungen
Lana-DNA-IN-2 is unique in its ability to inhibit the interaction between the latency-associated nuclear antigen and DNA. Similar compounds include other latency-associated nuclear antigen-DNA interaction inhibitors, which also target the same interaction but may differ in their chemical structure and potency. Some of these similar compounds include those identified through fragment-based approaches and small molecule inhibitors developed for the same purpose .
Eigenschaften
Molekularformel |
C22H17ClN4O3 |
|---|---|
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
4-[1-[6-(2-chloro-4-methoxyphenyl)-4-methylpyridin-3-yl]triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C22H17ClN4O3/c1-13-9-19(17-8-7-16(30-2)10-18(17)23)24-11-21(13)27-12-20(25-26-27)14-3-5-15(6-4-14)22(28)29/h3-12H,1-2H3,(H,28,29) |
InChI-Schlüssel |
JSICOBMOPDIIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1N2C=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)
